molecular formula C12H12O2 B1435438 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 1803570-83-3

1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B1435438
CAS No.: 1803570-83-3
M. Wt: 188.22 g/mol
InChI Key: GLJUOVMZDLCEIZ-UHFFFAOYSA-N
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Description

1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a high-value cyclopropane-fused organic compound supplied for life science and chemical research. This compound, with the molecular formula C12H12O2 and a molecular weight of 188.23 g/mol, is characterized by its unique fused tricyclic structure incorporating a cyclopropane ring . The compound is provided as a powder and should be stored at room temperature . As a cyclopropane-containing carboxylic acid, this compound is of significant interest in synthetic and medicinal chemistry for the exploration of structure-activity relationships due to the inherent ring strain and geometric constraints of the cyclopropane group. It serves as a versatile building block for the synthesis of more complex molecular architectures and pharmaceutical intermediates. Researchers can utilize it in the development of novel chemical entities or as a standard in analytical studies. Safety Information: This compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal utilization .

Properties

IUPAC Name

1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(11(13)14)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJUOVMZDLCEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3=CC=CC=C3C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-83-3
Record name 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopropanation via Carbene Insertion

A common approach to form the cyclopropa[a]indene skeleton is through rhodium-catalyzed carbenoid cyclopropanation of suitable indene precursors. Rhodium(II) catalysts facilitate the insertion of a carbene species, generated from diazo compounds, into the double bond of the indene, forming the cyclopropane ring fused to the indene system.

  • This method allows for stereoselective formation of the cyclopropane ring.
  • High-throughput synthesis using this approach has been reported for related scaffolds, enabling efficient generation of diverse cyclopropaindene derivatives.

Construction of the Indene Core and Methyl Substitution

The indene core can be synthesized by classical methods such as:

  • Friedel-Crafts alkylation or acylation followed by cyclization.
  • Transition metal-catalyzed intramolecular cyclizations.

Methyl substitution at the 1-position is typically introduced either by:

  • Using methyl-substituted starting materials.
  • Methylation reactions post core assembly.

Research Findings and Synthetic Examples

A recent thesis on the synthesis of three-dimensional molecular scaffolds relevant to drug discovery highlights the use of rhodium-catalyzed carbenoid chemistry for the preparation of cyclopropa-fused indene derivatives. This approach enabled the rapid synthesis of libraries of structurally diverse compounds, including those with carboxylic acid functionalities, demonstrating the method’s efficiency and versatility.

Comparative Data Table of Related Cyclopropa[a]indene Carboxylic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Synthetic Feature Reported Melting Point (°C) Solubility
This compound 1803570-83-3 C12H12O2 188.22 Rhodium-catalyzed cyclopropanation Not reported Slightly soluble in methanol, chloroform
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 501418-06-0 C11H10O2 174.2 Cyclization and oxidation 132–135 Slightly soluble in methanol, chloroform
5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 2060025-87-6 C11H11NO2 189.21 Amino substitution on cyclopropaindene core Not reported Not reported

Summary of Key Preparation Considerations

Aspect Details
Catalyst Rhodium(II) complexes commonly used for carbene-mediated cyclopropanation
Starting Materials Indene derivatives or precursors with suitable double bonds for cyclopropanation
Reaction Conditions Mild to moderate temperatures; inert atmosphere often required
Functional Group Transformations Post-cyclopropanation methylation and oxidation/carboxylation to install carboxylic acid
Scalability Rhodium-catalyzed methods amenable to high-throughput synthesis for library generation

Chemical Reactions Analysis

1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alkanes or alcohols.

Scientific Research Applications

1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 501418-06-0 C₁₁H₁₀O₂ 174.20 None (parent compound)
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid - C₁₂H₁₂O₂ 188.22 Methyl group at position 1
3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 2060042-58-0 C₁₁H₈ClFO₂ 226.63 Cl at position 3, F at position 4
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 2060049-93-4 C₁₁H₈BrFO₂ 271.09 Br at position 3, F at position 5

Key Observations :

  • The methyl derivative’s increased molar mass (vs.
  • Halogenated analogs (e.g., Cl, F, Br) exhibit higher molecular weights and altered electronic profiles, which may enhance receptor-binding specificity .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Melting Point (°C) Density (g/cm³) pKa Solubility
Parent compound (C₁₁H₁₀O₂) 132–135 1.344 ~4.57 Slightly soluble in chloroform
1-Methyl derivative Not reported Predicted higher ~4.5* Likely lower aqueous solubility
3-Chloro-4-fluoro derivative Not reported - ~3.8* Insoluble in water

*Estimated based on substituent effects.
Key Observations :

  • The methyl group may slightly increase melting point and reduce aqueous solubility compared to the parent compound .
  • Halogen atoms (electron-withdrawing) lower the pKa of the carboxylic acid, enhancing acidity .

Biological Activity

1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS No. 1803570-83-3) is a compound with a unique cyclopropane structure that has garnered interest in various fields of research, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Structural Information

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 188.23 g/mol
  • SMILES : CC1(C2C1C3=CC=CC=C3C2)C(=O)O
  • InChIKey : GLJUOVMZDLCEIZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have shown promise in various biological assays.

The cyclopropane moiety is known to influence the pharmacological properties of compounds. It can enhance binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications. The carboxylic acid functional group may also contribute to interactions with enzymes and receptors.

Plant Growth Regulation

Research on cyclopropane derivatives indicates potential applications in agriculture. Compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been studied for their role in enhancing plant resilience against stressors such as drought and pathogens . Although direct studies on the carboxylic acid derivative are lacking, its structural similarity suggests it could modulate plant growth and stress response pathways.

Study on ACCA and Plant Resistance

A study focusing on ACCA highlighted its ability to enhance maize resistance against pathogens and environmental stressors. The compound was found to modulate ethylene biosynthesis, which plays a crucial role in plant defense mechanisms . This suggests that this compound may similarly influence plant physiology.

Data Table: Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross-section values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+189.09100142.4
[M+Na]+211.07294155.8
[M+NH₄]+206.11754153.9
[M+K]+227.04688150.8
[M-H]-187.07644151.1

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step protocols, including cyclopropanation and carboxylation. For cyclopropane-containing compounds, strain-driven reactivity requires precise temperature control (e.g., −78°C for stereochemical integrity) and catalysts like Rh(II) or Cu(I) to stabilize intermediates. Solvent polarity (e.g., dichloromethane vs. THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
  • Data Reference: Cyclopropane ring strain (bond angles ~60°) increases reactivity, necessitating low-temperature handling .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer:

  • NMR: Use 1H^1H- and 13C^13C-NMR to identify cyclopropane protons (δ 1.2–2.5 ppm, multiplet splitting) and carboxylic acid protons (broad signal at δ 10–12 ppm). 1H^1H-1H^1H COSY can resolve coupling in the fused indene system.
  • IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ (calculated for C₁₁H₁₂O₂: 188.0837) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to mitigate inhalation risks (respiratory irritant per GHS H319/H335).
  • First Aid: For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations. Consult SDS for antidotes .
    • Regulatory Compliance: Refer to ECHA, CAMEO Chemicals, and IARC guidelines for disposal and storage (avoid moisture, store at 2–8°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce enantioselectivity. For cyclopropanation, Shi epoxidation-derived catalysts yield >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA/IB columns) .
  • Data Contradiction: Some studies report Cu(I)-bis(oxazoline) catalysts outperform Rh(II) in stereocontrol, but yields may drop by 15–20% .

Q. What computational methods predict the compound’s reactivity in cyclopropane ring-opening reactions?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model ring strain (enthalpy ~27 kcal/mol) and transition states for nucleophilic attacks.
  • MD Simulations: LAMMPS or GROMACS can simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
    • Validation: Compare computed IR/NMR shifts with experimental data to refine force fields .

Q. How do conflicting cytotoxicity data in literature for similar cyclopropane derivatives inform biological studies of this compound?

  • Methodological Answer: Contradictions arise from assay variability (e.g., MTT vs. resazurin assays) and cell line specificity. Standardize testing using NCI-60 panels and include positive controls (e.g., doxorubicin). For apoptosis induction, validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
  • Case Study: Cyclopropane-carboxamides showed IC₅₀ variability (±40%) across leukemia vs. solid tumor models .

Experimental Design & Data Analysis

Q. What strategies resolve low yields in the final carboxylation step?

  • Methodological Answer:

  • Reagent Optimization: Replace CO₂ gas with ClCO₂R (e.g., methyl chloroformate) to enhance electrophilicity.
  • Microwave Synthesis: Reduce reaction time from 24h to 30min at 120°C, improving yield by 25–30%.
  • Quench Protocol: Acidify slowly (pH 4–5) to precipitate the carboxylic acid while minimizing dimerization .

Q. How can isotopic labeling (13C^{13}C-cyclopropane) aid in metabolic pathway tracing?

  • Methodological Answer: Synthesize 13C^{13}C-enriched cyclopropane via [1-13C^{13}C]-vinyl bromide and Grignard reagents. Use LC-MS/MS (Q-TOF) to track incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) in cell lysates .

Regulatory & Environmental Considerations

Q. What ecotoxicological assessments are required before in vivo studies?

  • Methodological Answer: Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) tests. For LC₅₀ values <10 mg/L, implement waste neutralization (activated carbon filtration) and avoid aqueous discharge .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 2
1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

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